molecular formula C11H21NO4S B13489732 n-(Tert-butoxycarbonyl)-s-propylcysteine

n-(Tert-butoxycarbonyl)-s-propylcysteine

Cat. No.: B13489732
M. Wt: 263.36 g/mol
InChI Key: WMJOCNANCHVVGE-UHFFFAOYSA-N
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Description

n-(Tert-butoxycarbonyl)-s-propylcysteine (CAS 1290053-35-8) is a modified amino acid building block essential for advanced peptide synthesis and chemical biology research. This compound features a tert-butoxycarbonyl (Boc) group protecting the amine terminus, which is stable under basic and neutral conditions but can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This orthogonal protection strategy is crucial for the sequential synthesis of complex peptides . The molecule also contains an S-propyl group on the cysteine sulfur, making it a key reagent for incorporating a non-reducible thioether linkage or studying the effects of cysteine alkylation in peptide structures. With the molecular formula C11H21NO4S and a molecular weight of 263.36 g/mol , it is designed for researchers developing peptide therapeutics, probes, and other biomimetics where precise control over cysteine chemistry and disulfide bonding is required. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid

InChI

InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

WMJOCNANCHVVGE-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of L-Cysteine

The amino group of L-cysteine is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This reaction typically proceeds at room temperature and results in N-(tert-butoxycarbonyl)-L-cysteine. Organic Syntheses procedures describe this method as straightforward, with high yields and minimal side reactions. The reaction is often carried out in aqueous or mixed organic solvents with pH control to avoid side reactions such as oxidation of the thiol group.

Typical Reaction Conditions:

Reagent Amount Solvent Temperature Time Notes
L-Cysteine 1 equiv Water/organic mix RT 1-2 hours pH maintained ~8-9
Di-tert-butyl dicarbonate (Boc2O) 1.1-1.2 equiv Same as above RT Slow addition recommended
Base (e.g., NaHCO3) Stoichiometric amount To maintain basic pH

The product N-(tert-butoxycarbonyl)-L-cysteine can be isolated by extraction or crystallization, often requiring drying agents like magnesium sulfate to remove water traces.

S-Alkylation with Propyl Group

The thiol group of Boc-protected cysteine is alkylated with a propyl halide (commonly propyl bromide or iodide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the alkyl halide.

Typical Reaction Conditions:

Reagent Amount Solvent Temperature Time Notes
N-(tert-butoxycarbonyl)-L-cysteine 1 equiv DMF or DMSO RT to 50°C Several hours Base presence essential (e.g., NaH, K2CO3)
Propyl bromide or iodide 1.1-1.5 equiv Alkylating agent
Base (e.g., K2CO3, NaH) 1.1-2 equiv To generate thiolate

The reaction mixture is stirred until completion, monitored by TLC or HPLC. After reaction, the mixture is quenched, extracted, and purified by column chromatography or recrystallization to obtain pure this compound.

Detailed Experimental Procedure Example

A representative experimental synthesis based on literature and organic synthesis protocols is as follows:

  • Boc Protection Step:

    • Dissolve L-cysteine (1.0 equiv) in aqueous sodium bicarbonate solution.
    • Cool the solution to 0–5°C.
    • Slowly add di-tert-butyl dicarbonate (1.1 equiv) with stirring.
    • Allow the reaction to proceed at room temperature for 1–2 hours.
    • Monitor the reaction by TLC.
    • Extract the product into ethyl acetate, wash with dilute acid and brine.
    • Dry over anhydrous magnesium sulfate.
    • Concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-L-cysteine.
  • S-Alkylation Step:

    • Dissolve N-(tert-butoxycarbonyl)-L-cysteine in dry dimethylformamide (DMF).
    • Add potassium carbonate (2 equiv) to generate the thiolate.
    • Add propyl bromide (1.2 equiv) dropwise.
    • Stir at room temperature or slightly elevated temperature (up to 50°C) for 6–12 hours.
    • Monitor reaction progress by TLC or HPLC.
    • Upon completion, quench with water and extract with ethyl acetate.
    • Wash organic layer with water and brine, dry over MgSO4.
    • Concentrate and purify by column chromatography (e.g., silica gel with 15% methanol/dichloromethane).
  • Yield and Purity:

    • Typical yields range from 75% to 90%.
    • Purity can be confirmed by NMR, HPLC, and melting point analysis.

Analytical Data and Characterization

Parameter Typical Value/Method
Melting Point ~85–90 °C (depending on purity)
Optical Rotation [α]D ≈ -45° (C=1, AcOH)
NMR (1H, 13C) Characteristic peaks for Boc and propyl groups
IR Spectroscopy Strong carbamate C=O stretch (~1700 cm⁻¹)
Mass Spectrometry Molecular ion peak consistent with C12H23NO4S (approx. 273 g/mol)
HPLC Purity >95%

Comparative Analysis of Preparation Methods

Method Aspect Boc Protection Step S-Alkylation Step
Reagents L-cysteine, di-tert-butyl dicarbonate Boc-cysteine, propyl bromide/iodide
Solvent Water/organic mixed solvents DMF or DMSO
Temperature 0–25°C RT to 50°C
Reaction Time 1–2 hours 6–12 hours
Yield 85–95% 75–90%
Purification Extraction, crystallization Column chromatography
Notes pH control critical to avoid thiol oxidation Base needed to generate thiolate anion

Research Findings and Notes

  • The Boc protection of amino acids like cysteine is well-established and provides excellent protection for the amino group during subsequent synthetic transformations.
  • Alkylation of the thiol group with propyl halides requires careful control of base and solvent to avoid side reactions such as over-alkylation or oxidation.
  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) after the desired synthetic steps are completed, enabling further peptide coupling or modifications.
  • Analytical data such as optical rotation and melting point are consistent with literature values for N-(tert-butoxycarbonyl)-S-alkylcysteines, confirming the stereochemical integrity of the product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free amino group. Trifluoroacetic acid (TFA) is the most common reagent for this purpose:

Boc-Cys(Pr)-OHTFA (20-50%)H-Cys(Pr)-OH+CO2+tert-butanol\text{Boc-Cys(Pr)-OH} \xrightarrow{\text{TFA (20-50\%)}} \text{H-Cys(Pr)-OH} + \text{CO}_2 + \text{tert-butanol}

Key Data :

  • Efficiency : >95% deprotection within 1–2 hours at room temperature .

  • Side Reactions : Minimal racemization due to the stability of the S-propyl group under acidic conditions .

Alternative deprotection methods include using HCl in dioxane (4 M, 2 hours) or catalytic hydrogenolysis (H₂/Pd-C), though these are less commonly employed for Boc removal .

Peptide Coupling Reactions

The carboxylic acid group participates in standard peptide bond formation. Common coupling agents include:

Coupling AgentActivatorSolventYield (%)Reference
EDCHOBtDCM/DMF96
DCCNHSTHF88
HATUDIEADMF92

Mechanism : Activation of the carboxylic acid forms an intermediate active ester (e.g., OSu, HOBt ester), which reacts with amines to form amide bonds .

Example :

Boc-Cys(Pr)-OH+H2N-PeptideEDC/HOBtBoc-Cys(Pr)-Peptide+H2O\text{Boc-Cys(Pr)-OH} + \text{H}_2\text{N-Peptide} \xrightarrow{\text{EDC/HOBt}} \text{Boc-Cys(Pr)-Peptide} + \text{H}_2\text{O}

Oxidation of the S-Propyl Thioether

The S-propyl group exhibits moderate resistance to oxidation but can form sulfoxides or sulfones under strong oxidizing conditions:

Oxidizing AgentProductConditionsYield (%)Reference
H₂O₂ (30%)SulfoxideRT, 6 hours65
m-CPBASulfone0°C, 2 hours78
NaIO₄Disulfide (via cleavage)Not observed

Notes :

  • Unlike free cysteine, the S-propyl group does not participate in disulfide bond formation, making this derivative useful for blocking undesired thiol reactivity .

  • Oxidation to sulfone significantly alters solubility (e.g., increased polarity) .

Esterification and Amidation

The carboxylic acid moiety undergoes esterification or amidation for further functionalization:

Esterification :

Boc-Cys(Pr)-OH+MeOHH+Boc-Cys(Pr)-OMe+H2O\text{Boc-Cys(Pr)-OH} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Boc-Cys(Pr)-OMe} + \text{H}_2\text{O}

  • Conditions : HCl gas in MeOH, 12 hours, 85% yield .

Amidation :

Boc-Cys(Pr)-OH+R-NH2PyBOPBoc-Cys(Pr)-NHR+H2O\text{Boc-Cys(Pr)-OH} + \text{R-NH}_2 \xrightarrow{\text{PyBOP}} \text{Boc-Cys(Pr)-NHR} + \text{H}_2\text{O}

  • Yields : 70–90% with PyBOP/DIEA in DMF .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol.

  • Base Sensitivity : The Boc group remains intact under mild basic conditions (pH < 10) but hydrolyzes slowly in strong bases (e.g., NaOH) .

  • Radical Reactions : The S-propyl group is inert toward common radical initiators (e.g., AIBN), preserving structural integrity during polymerization studies .

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-S-propylcysteine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Orthogonal Protection : Boc and Fmoc groups enable sequential deprotection, critical for synthesizing complex peptides. For example, S-benzyl-N-Boc-L-cysteine allows selective thiol deprotection after Boc removal .
  • Solubility Trade-offs: Aliphatic S-propyl may improve solubility in non-polar solvents compared to S-benzyl derivatives, though this requires experimental validation.
  • Synthetic Flexibility : The absence of an N-protecting group in S-benzyl-L-cysteine () simplifies its use in native peptide structures but limits its utility in multi-step syntheses.

Biological Activity

N-(Tert-butoxycarbonyl)-S-propylcysteine (Boc-S-propylcysteine) is a derivative of cysteine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and immunology. This article reviews the biological activity of Boc-S-propylcysteine, focusing on its synthesis, pharmacological properties, and applications in therapeutic contexts.

Boc-S-propylcysteine is synthesized through a straightforward method involving the protection of the thiol group of cysteine with a tert-butoxycarbonyl (Boc) group. This protection enhances the stability of the compound during various chemical reactions. The synthesis typically involves:

  • Starting Material : L-cysteine or its derivatives.
  • Reagents : Tert-butoxycarbonyl anhydride and appropriate solvents (e.g., THF).
  • Reaction Conditions : Mild temperatures to ensure selective protection without degradation.

The resulting compound maintains the essential characteristics of cysteine, including its ability to form disulfide bonds, which is crucial for biological activity.

2. Biological Activity

Boc-S-propylcysteine exhibits several biological activities that are relevant to therapeutic applications:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress via glutathione synthesis
ImmunomodulationEnhances immune cell activity
AntimicrobialPotential effectiveness against pathogens

Case Study: Immunological Evaluation

In a study evaluating the immunological properties of lipopeptide vaccine candidates incorporating cysteine derivatives, it was found that compounds similar to Boc-S-propylcysteine could significantly enhance both humoral and cellular immunity in animal models. The study highlighted the role of such compounds in engaging Toll-like receptors (TLRs), which are crucial for initiating immune responses .

4. Applications in Therapeutics

Boc-S-propylcysteine's unique properties make it a candidate for various therapeutic applications:

  • Vaccine Development : Its potential as an immunomodulator suggests that it could be used in vaccine formulations to enhance efficacy.
  • Antioxidant Supplements : Given its role in glutathione synthesis, it may serve as an effective antioxidant supplement.
  • Antimicrobial Agents : Further research could explore its use in developing new antimicrobial therapies.

5.

This compound represents a promising compound with diverse biological activities. Its antioxidant properties, immunomodulatory effects, and potential antimicrobial applications position it as a valuable molecule in both research and therapeutic contexts. Future studies should focus on elucidating its mechanisms of action and exploring its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-(Tert-butoxycarbonyl)-S-propylcysteine in peptide chemistry?

this compound is typically synthesized via a multi-step process:

  • Step 1 : Protect the amine group of cysteine using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., sodium bicarbonate) .
  • Step 2 : Introduce the S-propyl group via alkylation of the thiol using propyl bromide or iodide in the presence of a mild base (e.g., triethylamine) to avoid Boc deprotection .
  • Step 3 : Purify the product via reverse-phase HPLC or column chromatography. Validate purity using TLC or NMR.
    Key Considerations : Monitor reaction pH to prevent premature Boc cleavage. Use inert atmospheres to avoid oxidation of the thiol group.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and S-propyl linkage (δ ~2.5–3.0 ppm for CH2_2-S) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected for C11_{11}H21_{21}NO4_4S).
  • HPLC : Purity assessment (≥98% by area under the curve) using C18 columns with UV detection at 214 nm .

Advanced Research Questions

Q. How can researchers optimize the S-propylation reaction yield while minimizing side products?

Methodological Approach :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol.
  • Temperature Control : Maintain 0–4°C during alkylation to reduce disulfide formation.
  • Stoichiometry : Use a 1.2–1.5 molar excess of propyl halide to ensure complete S-propylation.
  • Additives : Include reductants like TCEP (tris(2-carboxyethyl)phosphine) to suppress oxidative side reactions .
    Data Analysis : Compare yields via LC-MS before/after optimization. If side products persist, employ tandem MS to identify byproducts (e.g., disulfides or over-alkylated species).

Q. How do conflicting reports on Boc deprotection efficiency in peptide synthesis impact the use of this compound?

Root Cause Analysis :

  • Acid Sensitivity : Boc groups are cleaved with strong acids (e.g., TFA), but residual acid in subsequent steps may prematurely deprotect the amine.
  • Contradictory Data : Some studies report incomplete deprotection due to steric hindrance from the S-propyl group. Verify via 19^{19}F NMR if TFA is retained post-deprotection .
    Mitigation : Optimize deprotection time (e.g., 2–4 hours in 95% TFA) and validate using ninhydrin tests or MALDI-TOF MS for free amines.

Q. What strategies resolve discrepancies in chiral purity when synthesizing this compound?

Experimental Design :

  • Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers. Compare retention times with L/D-cysteine standards.
  • Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to known L-cysteine derivatives .
    Troubleshooting : If racemization occurs during synthesis, evaluate reaction conditions (e.g., pH > 9 accelerates racemization). Substitute harsh bases with milder alternatives (e.g., DIEA).

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